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Compound of Interest

Compound Name: (R)-(+)-Felodipine-d5
CAS No.: 1217716-73-8
Cat. No.: B563696
Get Quote

Introduction and Mechanistic Grounding

Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely utilized in the
clinical management of essential hypertension and angina pectoris. Pharmacologically, it
lowers blood pressure by selectively binding to and inhibiting voltage-gated L-type calcium
channels in vascular smooth muscle cells, which prevents calcium influx and induces
vasodilation [1].

Because felodipine possesses a chiral center and is administered as a racemate, advanced
pharmacokinetic (PK) profiling requires stereoselective quantification. The (R)-(+) and (S)-(-)
enantiomers can exhibit differences in first-pass metabolism—yprimarily driven by cytochrome
P450 3A4 (CYP3A4) stereoselectivity—making chiral separation critical for accurate
bioavailability assessments [2].
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Fig 1. Pharmacological mechanism of action of felodipine on vascular smooth muscle.

The Self-Validating System: Why (R)-(+)-Felodipine-d5?

In bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix
effects (ion suppression or enhancement) caused by endogenous plasma components can
severely compromise assay accuracy. To establish a self-validating system, a Stable Isotope-
Labeled Internal Standard (SIL-IS) is mandatory.

(R)-(+)-Felodipine-d5 incorporates five deuterium atoms, increasing its mass by 5 Da
compared to the unlabeled analyte[3]. Because the SIL-IS shares identical physicochemical
properties and chromatographic retention times with the target analyte, it co-elutes into the
electrospray ionization (ESI) source. Any matrix-induced ionization variations or physical losses
during sample extraction affect both the analyte and the SIL-IS equally. By quantifying the ratio
of their peak areas, these variables mathematically cancel out, transforming a highly variable
biological extraction into a precise, reproducible quantitative tool [4].

Experimental Protocols
Reagents and Materials

e Analyte: (R)-(+)-Felodipine Reference Standard.
« Internal Standard: (R)-(+)-Felodipine-d5 (SIL-IS).
e Matrices: Blank human plasma (K2EDTA).

e Solvents: LC-MS grade acetonitrile, water, diethyl ether, hexane, and ammonium acetate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality of Extraction Choice: Felodipine is highly lipophilic (LogP ~3.9). Standard protein
precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in
the MS source. Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture selectively
partitions the lipophilic felodipine while leaving polar matrix proteins and phospholipids trapped
in the aqueous phase [5].
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Step-by-Step Methodology:

e Spiking: Aliquot 100 pL of human plasma (calibrator, QC, or unknown) into a clean 2.0 mL
microcentrifuge tube. Add 20 pL of the (R)-(+)-Felodipine-d5 working solution (50 ng/mL)
and vortex for 10 seconds.

o Extraction: Add 1.0 mL of extraction solvent (Diethyl ether:Hexane, 80:20, v/v). This specific
ratio optimizes the recovery of dihydropyridines while minimizing the extraction of
endogenous lipids [4].

e Mixing: Vortex vigorously for 5 minutes to maximize phase partitioning.
e Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

o Evaporation: Transfer 800 pL of the upper organic layer to a clean glass tube. Evaporate to
complete dryness under a gentle stream of nitrogen at 40°C.

e Reconstitution: Reconstitute the dried extract in 100 uL of the mobile phase. Vortex for 1
minute and transfer to an autosampler vial.
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Fig 2. Step-by-step sample preparation and LC-MS/MS bioanalytical workflow.

Chiral LC-MS/MS Conditions

To resolve the enantiomers, a chiral stationary phase such as Chiralcel OJ-R or CHIRALPAK
ID is utilized[6].

* Mobile Phase: Isocratic elution using Acetonitrile/Water (60:40, v/v) supplemented with 2 mM

ammonium acetate.

o Mechanistic Insight: Dihydropyridines like felodipine are prone to in-source fragmentation
and exhibit weak protonation [M+H]+. Ammonium acetate facilitates the formation of a
stable ammonium adduct[M+NH4]+, significantly enhancing ionization efficiency and

assay sensitivity [5].

¢ Flow Rate: 0.5 mL/min.
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* Injection Volume: 5 pL.

 lonization Mode: Electrospray lonization (ESI) in Positive Mode.

e MRM Transitions:

o (R)-(+)-Felodipine:m/z 382.1 — 145.1 [5].

o (R)-(+)-Felodipine-d5:m/z 387.1 - 150.1.

Method Validation & Data Presentation

The method must be rigorously validated according to the [7] and the [8].

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter

FDA |/ ICH M10 Acceptance
Criteria

Experimental Target /
Observation

Linearity Range

R2>0.99, +15% of nominal

concentration

0.05 — 20.0 ng/mL (R2 > 0.995)

LLOQ

Signal-to-Noise (S/N) = 5,
Precision < 20%, Accuracy *
20%

0.05 ng/mL

Intra-day Precision

CV < 15% (< 20% at LLOQ)

4.5% — 8.2%

Inter-day Precision

CV < 15% (< 20% at LLOQ)

5.1% - 9.4%

Accuracy

85% — 115% of nominal

concentration

92.5% — 108.3%

Extraction Recovery

Consistent and reproducible

across QC levels

~85% (Normalized by SIL-1S)

Matrix Effect

IS-normalized matrix factor (I1S-
NMF) CV < 15%

IS-NMF CV < 5.0%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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